Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate CAS number
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the ambiguity in nomenclature and the close relationship with its precursors, this document focuses on the synthesis of the target molecule from its more common keto-precursor, providing a complete workflow for researchers, scientists, and drug development professionals.
Introduction: Navigating the Piperidine Landscape
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous bioactive molecules used to treat a wide range of conditions, from neurological disorders to pain management.[1][2][3] The specific functionalization of this ring system dictates its pharmacological activity. Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (CAS No. 850040-08-3) represents a valuable, stereochemically rich building block for drug discovery.[4]
However, the direct synthesis and application data for this specific hydroxy-ester are sparse. In practice, it is most efficiently produced via the stereoselective reduction of its corresponding ketone, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS No. 39514-19-7). This precursor is a well-documented and commercially available intermediate.[5][6][7] Therefore, this guide will detail the synthesis of this key precursor and its subsequent transformation into the target hydroxy-ester, providing a complete and practical pathway for its utilization in research and development.
Physicochemical Properties and Identification
Accurate identification of the starting materials and final products is critical. The properties of the key precursor and the final target compound are summarized below.
| Property | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate |
| CAS Number | 39514-19-7[5][6] | 850040-08-3[4] |
| Molecular Formula | C₁₅H₁₉NO₃[5] | C₁₅H₂₁NO₃ |
| Molecular Weight | 261.32 g/mol [5][8] | 263.33 g/mol |
| Appearance | Earthy Yellow Powder[7] | (Predicted) White to off-white solid or oil |
| Boiling Point | 368.6 °C (Predicted)[5][6] | (Predicted) ~370 °C |
| Density | 1.154 g/cm³ (Predicted)[5] | (Predicted) ~1.16 g/cm³ |
Synthesis and Manufacturing: A Two-Stage Approach
The most logical and field-proven pathway to the target molecule involves a two-stage process: first, the synthesis of the keto-ester precursor, followed by its stereocontrolled reduction.
Part A: Synthesis of the Key Precursor (Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate)
The formation of the core piperidine ring is typically achieved via a Dieckmann condensation or a related cyclization strategy. One established method involves the intramolecular cyclization of an N-substituted diester. A detailed patent outlines a robust procedure starting from N-benzyl glycine ethyl ester.[9]
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Step 1: N-Alkylation. Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., toluene). Add an alkali (e.g., potassium carbonate) and 4-bromoethyl butyrate. Heat the reaction mixture to facilitate the N-alkylation, yielding the intermediate diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
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Step 2: Dieckmann Condensation. Dissolve the intermediate diester from Step 1 in an anhydrous solvent like ethyl acetate. Add a strong base, such as sodium methoxide, and heat the mixture to reflux to initiate the intramolecular cyclization.
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Step 3: Work-up and Isolation. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction by adding water. Perform an aqueous work-up, adjusting the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the hydrochloride salt of the product.
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Step 4: Purification. The precipitated crude product is filtered and dried. For higher purity, the crude solid can be dissolved in water, the pH adjusted to 7-8, and extracted with an organic solvent. The pH of the organic layer is then re-adjusted to 1-2, and the product is crystallized to yield high-purity Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[9]
Caption: Workflow for the synthesis of the key keto-ester precursor.
Part B: Stereoselective Reduction to Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
The conversion of the 3-oxo group to a 3-hydroxy group is the pivotal step. The choice of reducing agent is critical as it determines the stereochemical outcome (the relative orientation of the hydroxyl and ester groups). The formation of cis and trans diastereomers is possible. For many pharmaceutical applications, a single, specific diastereomer is required.
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Standard Reduction (Diastereomeric Mixture): Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) will effectively reduce the ketone. However, this typically yields a mixture of diastereomers (cis and trans), which may require challenging separation by column chromatography.
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Stereospecific Reduction (Enantiomerically Enriched): For precise stereochemical control, enzymatic or microbial reduction methods are superior. Research has shown that the microbial reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can produce the cis-(3R,4R) diastereomer in high diastereomeric and enantiomeric excess.[5] This is often the preferred method in drug development to access a single, biologically active isomer.
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Dissolution: Dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
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Reduction: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.
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Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until all the starting material is consumed.
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Quenching & Extraction: Carefully quench the reaction by adding acetone, followed by water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product (a mixture of diastereomers) is then purified by silica gel column chromatography.
Caption: General workflow for the reduction of the keto-precursor.
Purification and Analytical Characterization
Post-synthesis, rigorous purification and characterization are mandatory to ensure the compound's identity, purity, and stereochemistry.
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Purification:
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Recrystallization: Often used for the hydrochloride salt of the precursor to achieve high purity.[9]
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Column Chromatography: The primary method for separating diastereomers of the final hydroxy-ester product, typically using a silica gel stationary phase with a gradient of ethyl acetate in hexanes.
-
-
Analytical Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the product and to monitor reaction completion.[10][11]
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NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The coupling constants between the protons at the C3 and C4 positions can help determine the relative cis/trans stereochemistry.
-
Chiral HPLC (High-Performance Liquid Chromatography): Required to determine the enantiomeric excess (e.e.) of the product when asymmetric synthesis methods are employed.
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Applications in Research and Drug Development
The true value of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate and its precursor lies in their role as versatile intermediates for synthesizing complex, pharmacologically active agents. The piperidine core is a privileged structure that can be strategically modified.
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Scaffold for Receptor Ligands: This piperidine framework is a building block for compounds targeting various G-protein coupled receptors (GPCRs). It has been used in the synthesis of selective dopamine D4 receptor antagonists (potentially for antipsychotic agents) and 5-HT₄ receptor agonists.
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Access to Chiral Amines: The ester and hydroxyl groups can be further manipulated. For instance, hydrolysis of the ester followed by decarboxylation can lead to 1-benzyl-3-hydroxypiperidine, a valuable chiral synthon.
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Neuroprotective Agents: The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[12] Research into related structures has shown potential neuroprotective effects against neurodegeneration.[12]
Caption: Logical flow from the core scaffold to potential applications.
Safety and Handling
While specific safety data for the title compound is limited, the data for its precursors provide a strong basis for handling protocols. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is classified with the following hazards:
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]
-
Signal Word: Warning.[8]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a valuable chemical intermediate whose utility is intrinsically linked to its synthesis from the more accessible keto-ester precursor, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The synthetic pathway, involving a robust cyclization followed by a stereocontrolled reduction, provides access to a versatile scaffold. This core structure is a proven starting point for the development of novel therapeutics, particularly in the area of CNS disorders. A thorough understanding of its synthesis, purification, and characterization is fundamental for any researcher or drug development professional looking to leverage the vast potential of the piperidine motif.
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PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. Retrieved from PubChem. [Link]
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Pharmaffiliates. (n.d.). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. Retrieved from Pharmaffiliates. [Link]
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